molecular formula C8H9N3O B14338026 Acetic acid, 2-(2-pyridinylmethylene)hydrazide CAS No. 101259-13-6

Acetic acid, 2-(2-pyridinylmethylene)hydrazide

Cat. No.: B14338026
CAS No.: 101259-13-6
M. Wt: 163.18 g/mol
InChI Key: SDMNYPICHWANBA-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-pyridinylmethylene)hydrazide: is an organic compound with the molecular formula C9H11N3O It is a derivative of acetic acid and contains a pyridine ring, making it a valuable compound in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(2-pyridinylmethylene)hydrazide typically involves the reaction of hydrazine derivatives with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-pyridinylmethylene)hydrazide involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. The compound’s ability to inhibit enzymes and disrupt cellular processes is attributed to its unique chemical structure and reactivity .

Comparison with Similar Compounds

  • 2-Acetylpyridine hydrazone
  • Pyridine-2-carboxaldehyde hydrazone
  • Isonicotinic acid hydrazide

Comparison:

Properties

CAS No.

101259-13-6

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-(pyridin-2-ylmethylideneamino)acetamide

InChI

InChI=1S/C8H9N3O/c1-7(12)11-10-6-8-4-2-3-5-9-8/h2-6H,1H3,(H,11,12)

InChI Key

SDMNYPICHWANBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN=CC1=CC=CC=N1

Origin of Product

United States

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